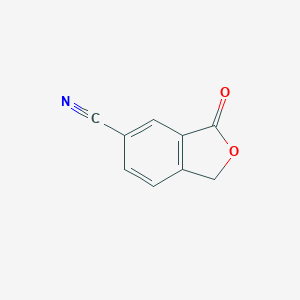

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Description

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFPTPKYWROKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C#N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534934 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89877-62-3 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also known by its synonym 5-cyanophthalide, is a high-purity bicyclic organic compound of significant interest in medicinal and organic chemistry.[1][2] With the molecular formula C₉H₅NO₂, this compound serves as a critical synthetic intermediate and a valuable building block for the development of more complex molecules.[1][2] Its most notable application is as a key precursor in the synthesis of the widely prescribed antidepressant, Citalopram, and its active enantiomer, Escitalopram.[3][4][5] The unique structural features of 5-cyanophthalide, including a lactone ring and a nitrile group, impart versatile reactivity, making it a focal point in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the basic properties, synthesis, and key applications of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile.

Core Properties

A summary of the fundamental physicochemical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 159.14 g/mol | --INVALID-LINK-- |

| CAS Number | 89877-62-3 | --INVALID-LINK-- |

| Melting Point | 201-205 °C | Chem-Impex |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Solubility | Slightly soluble in acetone, chloroform, and methanol. | --INVALID-LINK-- |

| IR Spectroscopy | Characteristic peaks at 1758 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch) | N/A |

Experimental Protocols

The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be achieved through various routes. A common and effective method involves the conversion of 5-carboxyphthalide.

Synthesis from 5-Carboxyphthalide

This synthetic route involves the conversion of the carboxylic acid group of 5-carboxyphthalide into a nitrile group. The process typically proceeds through the formation of an amide intermediate, which is subsequently dehydrated.

Step 1: Formation of the Acid Chloride

-

Suspend 5-carboxyphthalide in toluene.

-

Add thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture at reflux for approximately 3 hours.[6]

-

Cool the mixture to room temperature and add n-heptane to precipitate the acid chloride.[6]

-

Collect the crystals by filtration and wash with heptane.[6]

Step 2: Amidation

-

Dissolve the acid chloride in a suitable solvent such as tetrahydrofuran (THF).

-

Add the solution to a solution of an appropriate amine (e.g., tert-butylamine) in THF at a low temperature (e.g., 5 °C).[7]

-

Allow the mixture to warm to room temperature and stir overnight.[7]

-

Pour the reaction mixture into ice water to precipitate the amide.[7]

-

Filter and wash the crystals with water.[7]

Step 3: Dehydration to 5-Cyanophthalide

-

Suspend the dry amide in toluene.

-

Add a dehydrating agent such as thionyl chloride and a catalytic amount of DMF.[7]

-

Heat the reaction mixture (e.g., at 75 °C) for several hours.[7]

-

Cool the solution to room temperature to allow for crystallization.

-

Collect the product by filtration and wash with toluene and water.[7]

-

The crude product can be recrystallized from toluene to yield pure 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile.[7]

Key Applications and Logical Workflows

The primary application of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is as a pivotal intermediate in the synthesis of the antidepressant Citalopram. The following diagram illustrates the synthetic workflow from 5-cyanophthalide to Citalopram.

Caption: Synthetic workflow for Citalopram from 5-cyanophthalide.

This synthetic pathway highlights the importance of 5-cyanophthalide as a starting material. The process involves a series of well-established organic reactions, including a Grignard reaction to introduce the fluorophenyl group, a reduction step, a cyclization to form the dihydroisobenzofuran ring, and a final alkylation to yield Citalopram.[8]

Conclusion

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a compound of high strategic importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Citalopram. Its well-defined properties and established synthetic routes make it a reliable building block for drug development professionals. The experimental protocols and synthetic workflows detailed in this guide provide a foundational understanding for researchers and scientists working with this versatile molecule. Further research into the applications of 5-cyanophthalide and its derivatives may unveil new therapeutic agents and materials.

References

- 1. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile|89877-62-3 [benchchem.com]

- 2. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (89877-62-3) for sale [vulcanchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]

- 6. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Cyanophthalide: Chemical Structure and Analysis

Abstract

This technical guide provides a comprehensive overview of 5-cyanophthalide (CAS 82104-74-3), a critical intermediate in the synthesis of widely used antidepressant drugs such as Citalopram and Escitalopram.[1][2][3] The document details its chemical structure, physical properties, synthesis, and purification protocols. A significant focus is placed on the analytical methodologies required for its characterization, including High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for key procedures, and all quantitative data is summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

5-Cyanophthalide, systematically named 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is a solid, white to off-white crystalline powder.[1][4] Its structure consists of a phthalide (isobenzofuranone) core with a nitrile (-C≡N) group substituted at the 5-position. This bifunctional nature makes it a versatile building block in medicinal chemistry.[4]

Chemical Structure:

Figure 1: Chemical Structure of 5-Cyanophthalide

The key physicochemical properties of 5-cyanophthalide are summarized in Table 1 below.

Table 1: Physicochemical Properties of 5-Cyanophthalide

| Property | Value | References |

| CAS Number | 82104-74-3 | [1] |

| Molecular Formula | C₉H₅NO₂ | [4][5] |

| Molecular Weight | 159.14 g/mol | [4][5] |

| Appearance | White to almost white crystalline powder | [4][6] |

| Melting Point | 201 - 205 °C | [4][7] |

| Boiling Point | 407.5 ± 45.0 °C (Predicted) | [6][8] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [6][8] |

| Purity | ≥98% (HPLC) | [4][9] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [2][6] |

| SMILES | O=C1OCc2cc(ccc12)C#N | |

| InChI Key | XEEGWTLAFIZLSF-UHFFFAOYSA-N |

Synthesis and Purification

5-Cyanophthalide is most commonly synthesized from 5-carboxyphthalide. The overall process involves the conversion of the carboxylic acid group into a nitrile, typically via an amide intermediate. Several methods have been reported, with variations in reagents and reaction conditions.[10]

General Synthesis Workflow

A prevalent synthetic route involves a two-step process: first, the conversion of 5-carboxyphthalide to an intermediate amide (5-carbamoylphthalide), followed by dehydration of the amide to yield the final 5-cyanophthalide.

Caption: Synthesis workflow from 5-carboxyphthalide to pure 5-cyanophthalide.

Experimental Protocol: Synthesis from 5-Carbamylphthalide

This protocol details the dehydration step to produce 5-cyanophthalide.

-

Reaction Setup: Suspend dry 5-carbamylphthalide (0.2 mole) in toluene (600 mL) in a suitable reaction flask.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 0.3 mole) to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (2 mL).

-

Reaction Conditions: Heat the reaction mixture to 75 °C and maintain for 6 hours.

-

Work-up: After the reaction is complete, remove approximately 100 mL of toluene by distillation.

-

Isolation: Cool the remaining solution to room temperature to allow for crystallization.

-

Purification: Collect the formed crystals by filtration and wash them sequentially with toluene (150 mL) and water (100 mL). The crude product can be further purified by recrystallization from methanol to achieve purity >99.5%.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and quality of synthesized 5-cyanophthalide. The typical workflow involves chromatographic separation followed by spectroscopic characterization.

Caption: General analytical workflow for the characterization of 5-cyanophthalide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of 5-cyanophthalide. A reverse-phase method is typically employed.

Experimental Protocol:

A detailed HPLC method for purity analysis is provided in Table 2.[9]

Table 2: HPLC Analytical Method Parameters

| Parameter | Specification |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water (pH 2.5 with H₃PO₄) (410:500 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 20 µL |

| Temperature | Room Temperature |

This method effectively separates 5-cyanophthalide from starting materials and common impurities, allowing for quantification and achieving purity levels of 99.5% to 99.9%.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the successful formation of the nitrile and the integrity of the lactone ring.

Experimental Protocol:

-

Sample Preparation: Prepare a sample pellet by mixing a small amount of 5-cyanophthalide with dry potassium bromide (KBr).

-

Analysis: Acquire the spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Data Interpretation:

The characteristic absorption bands for 5-cyanophthalide are summarized in Table 3.[9]

Table 3: Key IR Absorption Bands for 5-Cyanophthalide

| Band Region (cm⁻¹) | Assignment | Functional Group |

| 2231 | C≡N Stretch | Nitrile |

| 1757 | C=O Stretch | Lactone Carbonyl |

| 3111, 3091 | C-H Stretch | Aromatic Ring |

| 2962 | C-H Stretch | Aliphatic (Methylene) |

| 1679, 1620 | C=C Stretch | Aromatic Ring |

The strong absorption at 2231 cm⁻¹ is definitive for the nitrile group, while the band at 1757 cm⁻¹ confirms the presence of the five-membered lactone carbonyl.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~5.3-5.5 ppm (s, 2H): A singlet corresponding to the two equivalent protons of the methylene group (-O-CH₂-Ar).

-

~7.8-8.2 ppm (m, 3H): A complex multiplet region for the three protons on the aromatic ring. The exact shifts and coupling patterns depend on the specific magnetic environment.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The structure has 9 unique carbon atoms.

-

~170 ppm: Carbonyl carbon (C=O) of the lactone.

-

~140-150 ppm: Quaternary aromatic carbons attached to the oxygen and the methylene group.

-

~125-135 ppm: Aromatic carbons with attached protons (CH).

-

~115-120 ppm: Quaternary aromatic carbon attached to the nitrile group and the nitrile carbon itself (C≡N).

-

~70 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 159 , corresponding to the molecular weight of the compound (C₉H₅NO₂).[5] The stability of the aromatic system should make the molecular ion relatively abundant.

-

Key Fragment: A significant fragment is predicted at m/z = 131 . This corresponds to the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the lactone ring, which is a characteristic fragmentation pathway for such structures.

Conclusion

5-Cyanophthalide is a well-characterized organic intermediate of significant industrial importance. Its synthesis from 5-carboxyphthalide is a robust and scalable process. The quality of the final product is reliably assessed through a combination of chromatographic and spectroscopic techniques. This guide provides the essential protocols and data required for the synthesis, purification, and comprehensive analysis of 5-cyanophthalide, serving as a valuable resource for professionals in chemical research and pharmaceutical development.

References

- 1. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 3. scbt.com [scbt.com]

- 4. 5-Cyanophthalide | CAS 82104-74-3 | Jay Finechem [jayfinechem.com]

- 5. whitman.edu [whitman.edu]

- 6. 5-Cyanophthalide | 82104-74-3 Supplier in India [punagri.com]

- 7. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 9. myexperiment.org [myexperiment.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Profile of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the compound 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in the synthesis of pharmaceuticals such as Citalopram.[1] This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Spectroscopic Data

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1758 | C=O (Lactone carbonyl) stretch | [1] |

| 2220 | C≡N (Nitrile) stretch | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined and verified ¹H and ¹³C NMR data for 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile are not consistently available in the reviewed literature. One source provides the following ¹H NMR data in DMSO-d₆, however, the signal description for the aromatic protons appears atypical and should be treated with caution.

Note: The following data should be considered provisional and requires experimental verification.

-

¹H NMR (500 MHz, DMSO-d₆): δ 5.48 (s, 2H), 8.04 (s, 2H), 8.22 (s, 1H)

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is not currently available in the surveyed literature. The molecular weight of the compound is 159.14 g/mol .[2][3]

Experimental Protocols

Synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

A common synthetic route to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves the cyclization of a phthalic anhydride precursor with a cyanide source.[1][2] An alternative method starting from 5-carboxyphthalide has also been reported.

Method 1: From a Phthalic Anhydride Precursor

-

Reaction Setup: A suitable phthalic anhydride derivative is dissolved in an appropriate solvent under an inert atmosphere.

-

Addition of Cyanide: Potassium cyanide is added to the reaction mixture, often in the presence of a catalyst.

-

Reaction Conditions: The mixture is typically heated to reflux to facilitate the cyclization reaction.

-

Purification: Upon completion, the reaction is cooled, and the product is purified by recrystallization to yield 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile.[2]

Spectroscopic Analysis Protocol

The following provides a general methodology for the spectroscopic characterization of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile.

-

Sample Preparation:

-

IR Spectroscopy: A small amount of the solid sample is analyzed directly using an ATR-FTIR spectrometer.

-

NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for ¹H and ¹³C NMR analysis.

-

Mass Spectrometry: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as GC-MS.

-

-

Instrumentation and Data Acquisition:

-

IR: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

MS: A mass spectrometer is used to determine the molecular weight and fragmentation pattern of the compound.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Cyanophthalide

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-cyanophthalide, a key intermediate in the synthesis of pharmaceuticals such as the antidepressant citalopram. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and visualizations to aid in the structural elucidation and quality control of this compound.

Introduction to 5-Cyanophthalide and its Spectroscopic Analysis

5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is a bicyclic molecule featuring a phthalide core with a nitrile group substituted on the aromatic ring. Its chemical structure dictates a specific spectroscopic signature, which is invaluable for its identification and purity assessment. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned experimental NMR dataset for 5-cyanophthalide is not readily accessible, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering of the atoms in the 5-cyanophthalide structure is provided below for reference.

Structure of 5-Cyanophthalide with Atom Numbering:

Predicted ¹H NMR Data

The ¹H NMR spectrum of 5-cyanophthalide is expected to show signals corresponding to the aromatic protons and the methylene protons of the phthalide ring.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.1 | d | ~8.0 |

| H-6 | ~8.0 | s | - |

| H-7 | ~7.9 | d | ~8.0 |

| H-3 (CH₂) | ~5.4 | s | - |

Note: The predicted chemical shifts are for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃ and may vary depending on the experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~170 |

| C7a | ~148 |

| C3a | ~135 |

| C4 | ~129 |

| C6 | ~128 |

| C7 | ~125 |

| C5 | ~115 |

| CN (C8) | ~118 |

| CH₂ (C3) | ~70 |

Note: These are estimated chemical shifts and the actual experimental values may differ.

Experimental Protocols for NMR Spectroscopy

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following protocols are recommended for the ¹H and ¹³C NMR analysis of 5-cyanophthalide.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity : Ensure the 5-cyanophthalide sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices for organic molecules include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Dissolution and Transfer : Dissolve the weighed sample in the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added to the solvent.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Spectroscopy :

-

Pulse Program : A standard single-pulse experiment is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay : A delay of 1-2 seconds between scans is generally adequate.

-

Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon atom.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

Spectral Width : A spectral width of about 200-240 ppm is standard.

-

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of 5-cyanophthalide.

Structure-Spectrum Correlation

The logical relationship between the molecular structure of 5-cyanophthalide and its expected NMR signals is a fundamental aspect of spectral interpretation.

Conclusion

This technical guide has provided a detailed framework for the ¹H and ¹³C NMR analysis of 5-cyanophthalide. While experimental data is not publicly available, the predicted spectral information, coupled with the comprehensive experimental protocols and illustrative diagrams, offers a valuable resource for researchers in the pharmaceutical and chemical industries. Adherence to the outlined procedures will facilitate the accurate identification and characterization of this important synthetic intermediate.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, a key intermediate in pharmaceutical synthesis. This document outlines the principal spectral features, provides detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Introduction

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also known as 5-cyanophthalide, is a bicyclic organic compound with the molecular formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol .[1][2] It serves as a critical building block in medicinal and organic chemistry, most notably as a precursor in the synthesis of the widely prescribed antidepressant, Citalopram.[2] Its structure incorporates a lactone and an aromatic nitrile, making it a versatile scaffold for chemical modifications. Accurate spectroscopic characterization is crucial for confirming its identity and purity in synthetic processes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is distinguished by characteristic absorption bands corresponding to its lactone carbonyl group and its aromatic nitrile group.

The primary vibrational modes for 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile are summarized below. These frequencies are indicative of the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~2220 | Aromatic Nitrile (C≡N) | Stretching | Strong, Sharp |

| ~1758 | γ-Lactone (C=O) | Stretching | Strong |

| 3100-3000 | Aromatic C-H | Stretching | Medium |

| 1600-1450 | Aromatic C=C | Stretching | Medium-Weak |

| ~1300-1000 | C-O | Stretching | Strong |

Data compiled from multiple sources indicating characteristic peaks.[2]

The strong absorption at approximately 1758 cm⁻¹ is characteristic of the carbonyl group within the five-membered lactone ring. The sharp, strong peak around 2220 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration.

This protocol details the preparation of a potassium bromide (KBr) pellet for obtaining a solid-state IR spectrum.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of high-purity 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile with approximately 200 mg of spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

-

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, electron ionization (EI) is a common technique.

While a publicly available, experimentally verified mass spectrum is not readily accessible, a predicted fragmentation pattern can be proposed based on the known fragmentation of aromatic nitriles and phthalide-like structures. The molecular ion (M⁺˙) is expected to be prominent due to the aromatic nature of the compound.

The following table outlines the predicted significant ions in the EI mass spectrum of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 159 | [C₉H₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 131 | [C₈H₅NO]⁺˙ | Loss of Carbon Monoxide (CO) from the lactone |

| 130 | [C₈H₄NO]⁺ | Loss of a hydrogen radical (H•) from the m/z 131 fragment |

| 103 | [C₇H₅N]⁺˙ | Loss of CO₂ from the molecular ion |

| 102 | [C₇H₄N]⁺ | Loss of a hydrogen radical (H•) from the m/z 103 fragment |

| 76 | [C₆H₄]⁺˙ | Benzene ring fragment |

This protocol describes the general procedure for obtaining an EI mass spectrum for a solid sample.

-

Sample Introduction:

-

Introduce a small quantity (microgram level) of the solid sample into the mass spectrometer, typically using a direct insertion probe.

-

-

Ionization:

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the gaseous molecules using a standard electron beam energy of 70 eV.

-

-

Mass Analysis:

-

Accelerate the resulting ions into the mass analyzer (e.g., quadrupole or time-of-flight).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

-

Synthesis and Characterization Workflow

The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors, followed by purification and spectroscopic characterization to confirm the structure and purity of the final product.[1][2]

References

Physical and chemical properties of 5-cyanophthalide

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-cyanophthalide, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental protocols, and visualizations to support its application in research and synthesis.

Core Properties of 5-Cyanophthalide

5-Cyanophthalide is a versatile intermediate in organic synthesis, notably as a precursor in the production of the antidepressant citalopram.[1][2][3] Its chemical structure and properties make it a valuable compound in the pharmaceutical and chemical industries.[4]

The physical characteristics of 5-cyanophthalide are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Melting Point | 201-205 °C | [1][4][6][7] |

| Boiling Point | 407.5 ± 45.0 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF); Slightly soluble in Acetone, Chloroform, Methanol | [1][5] |

| Storage | Store in a sealed, dry container at room temperature | [1][8] |

The chemical identifiers and molecular properties of 5-cyanophthalide are crucial for its characterization and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO₂ | [4][5][9] |

| Molecular Weight | 159.14 g/mol | [4][5][9][10] |

| CAS Number | 82104-74-3 | [4][9] |

| Purity (by HPLC) | ≥ 98% | [4][5] |

| Synonyms | 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile, 5-Cyano-3H-isobenzofuranone | [5][6][9] |

| InChI Key | XEEGWTLAFIZLSF-UHFFFAOYSA-N | [6] |

| SMILES | O=C1OCc2cc(ccc12)C#N | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 5-cyanophthalide are presented below. These protocols are based on established literature procedures.

A common and effective method for the preparation of 5-cyanophthalide involves the conversion of 5-carboxyphthalide.[2][3][11] The process generally follows two main steps: the formation of an amide intermediate, followed by dehydration to the nitrile.

Step 1: Synthesis of 5-Chlorocarbonyl Phthalide [2]

-

In a flask under a nitrogen atmosphere, combine 5-carboxyphthalide (50 g, 0.2806 mol), thionyl chloride (125 ml, 1.71 mol), and dimethylformamide (0.5 ml).

-

Heat the mixture to reflux at 60°C for 5 hours.

-

After cooling to room temperature, evaporate the solvent under vacuum to obtain a residue.

-

Add toluene (3 x 100 ml) to the residue to yield a solid, which is then taken up in tetrahydrofuran (500 ml). This solution contains 5-chlorocarbonyl phthalide.

Step 2: Conversion to 5-Hydroxamyl Phthalide and Dehydration [2]

-

The resulting 5-chlorocarbonyl phthalide is reacted with hydroxylamine in an aprotic organic solvent such as THF or toluene.

-

The reaction temperature is maintained between 0°C and 20°C.

-

The intermediate 5-hydroxamyl phthalide is then dehydrated using an agent like thionyl chloride, phosphorus oxychloride, or sulfuryl chloride to yield 5-cyanophthalide.

The overall synthetic workflow is visualized in the diagram below.

References

- 1. cionpharma.com [cionpharma.com]

- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 3. CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]

- 6. 5-Cyanophthalide 97 82104-74-3 [sigmaaldrich.com]

- 7. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 5-Cyanophthalide [smlabs.org.in]

- 10. Cyanophthalide | C9H5NO2 | CID 11084153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on the Solubility and Stability of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, along with detailed experimental protocols to determine the aqueous solubility and chemical stability of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also known as 5-Cyanophthalide. Given the limited publicly available quantitative data for this specific molecule, this guide focuses on providing a framework for its characterization based on its chemical structure and established analytical methodologies.

Core Properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a synthetic intermediate, notably used in the synthesis of the antidepressant Citalopram.[1][2][3] Its core structure consists of a phthalide (isobenzofuranone) ring system with a nitrile group at the 5-position.[2] This structure dictates its chemical behavior, including its solubility and stability profile.

Table 1: Physicochemical Properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

| Property | Value | Source |

| CAS Number | 82104-74-3 / 89877-62-3 | [1][4] |

| Molecular Formula | C₉H₅NO₂ | [1][2][4] |

| Molecular Weight | 159.14 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder | [1][2][5] |

| Melting Point | 193-205 °C | [1][2][4][6] |

| Boiling Point | 391.03 - 407.5 °C (Predicted) | [1][4] |

| Density | 1.36 g/cm³ (Predicted) | [1][4] |

| LogP | 0.136 - 1.22868 | [4][6][7] |

| Purity by HPLC | ≥ 97% | [1][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation.[8] While specific quantitative solubility data for 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is scarce, qualitative descriptions are available.

Table 2: Qualitative Solubility of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

| Solvent | Solubility | Source |

| Acetone | Slightly Soluble | [1][2][6] |

| Chloroform | Slightly Soluble | [1][2][6] |

| Methanol | Slightly Soluble | [1][2][9] |

| Acetonitrile | Freely Soluble | [9] |

| Dimethylformamide | Soluble | [5] |

Structural Considerations for Solubility:

-

The planar, bicyclic aromatic structure contributes to its crystalline nature, often leading to lower aqueous solubility.

-

The polar nitrile (-C≡N) and lactone (cyclic ester) functional groups can participate in hydrogen bonding with protic solvents, though the overall molecule has significant hydrophobic character.

To obtain quantitative data, standardized experimental protocols are necessary. The kinetic solubility assay is a high-throughput method commonly used in early drug discovery.[8][10]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile in an aqueous buffer, a common practice in preclinical development.[11][12]

Objective: To determine the concentration of the compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer.

Materials and Equipment:

-

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for analysis)

-

Multi-channel pipettes

-

Plate shaker/thermomixer

-

UV/Vis microplate reader or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking (e.g., 850 rpm) for a set period (e.g., 2 hours).[11] This allows the solution to reach a state of kinetic equilibrium.

-

Precipitate Removal (if necessary): If precipitation is observed, the plates can be centrifuged to pellet the solid, or the supernatant can be transferred to a new plate for analysis. For more precise measurements, filtration using solubility filter plates is recommended.[12]

-

Quantification: Determine the concentration of the compound in the clear supernatant. This can be done via:

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the measured concentration in the saturated solution.

References

- 1. cionpharma.com [cionpharma.com]

- 2. 5-Cyanophthalide (CAS 82104-74-3) - High-Purity Reagent [benchchem.com]

- 3. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile|89877-62-3 [benchchem.com]

- 4. CAS#:89877-62-3 | 3-OXO-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE | Chemsrc [chemsrc.com]

- 5. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]

- 6. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]

- 7. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | C9H5NO2 | CID 13289562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Cyano Phthalide | Reliable Chemical Exporter & Manufacturer in Ahmedabad [chemicalsexporter.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

An In-depth Technical Guide to the Nomenclature of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synonyms and alternative nomenclature for the chemical compound 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. Accurate and varied nomenclature is crucial for effective literature searches, database inquiries, and clear communication within the scientific community.

Synonyms and Alternative Names

The compound 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is known by several alternative names. These synonyms are used interchangeably in chemical literature, patents, and commercial listings. The most common synonym for this compound is 5-Cyanophthalide .[1][2][3]

Below is a structured summary of the various identifiers for this compound.

| Identifier Type | Name/Value | Source |

| Systematic Name | 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [1][2][4][5] |

| IUPAC Name | 3-oxo-1H-2-benzofuran-5-carbonitrile | [1][2][4] |

| Common Synonym | 5-Cyanophthalide | [1][3][6][7][8] |

| Alternative Name | 6-Cyanophthalide | [2][4] |

| Alternative Name | 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | [3][6][7][9] |

| Alternative Name | 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile | [3][9] |

| Alternative Name | 5-Cyano-3H-isobenzofuranone | [3][9] |

| CAS Registry Number | 89877-62-3 | [1][2][4][5] |

| CAS Registry Number | 82104-74-3 | [3][6][7][8] |

It is important to note that two different CAS (Chemical Abstracts Service) numbers, 89877-62-3 and 82104-74-3, are associated with synonyms for this compound. Researchers should verify the specific context when encountering these different identifiers.

Chemical and Physical Properties

A brief overview of the key chemical and physical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H5NO2 | [1][2][4] |

| Molecular Weight | 159.14 g/mol | [1][2] |

| Appearance | White to Pale Yellow Solid | [6] |

| Melting Point | 201-205 °C | [8] |

Applications in Research and Development

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, often referred to as 5-Cyanophthalide, serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][3] Notably, it is a crucial precursor in the manufacturing of the widely used antidepressant, Citalopram, and its S-enantiomer, Escitalopram.[1][3] In this context, it is also identified as "Citalopram EP Impurity C".[1]

The versatile chemical structure of this compound, featuring both a nitrile group and a lactone, makes it a valuable building block for creating more complex molecules with potential biological activities.[1] Research has shown that derivatives of this compound can exhibit significant biological effects, including the neutralization of hemorrhagic activity from snake venoms.[1]

Experimental Protocols and Visualizations

The scope of this technical guide is focused on the nomenclature and identification of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. As such, detailed experimental protocols for synthesis or analysis, as well as signaling pathway diagrams, are not applicable to the topic of chemical synonyms. For information regarding synthetic routes, researchers are encouraged to consult chemical synthesis databases and the primary literature.[1][2]

References

- 1. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile|89877-62-3 [benchchem.com]

- 2. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (89877-62-3) for sale [vulcanchem.com]

- 3. 5-Cyanophthalide | 82104-74-3 Supplier in India [punagri.com]

- 4. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | C9H5NO2 | CID 13289562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:89877-62-3 | 3-OXO-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | C9H5NO2 | CID 821218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Cyanophthalide | 82104-74-3 [chemicalbook.com]

- 9. innospk.com [innospk.com]

The Biological Activity of 5-Cyanophthalide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanophthalide (1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile) is a key organic intermediate recognized for its foundational role in the synthesis of various pharmaceutical agents. While its primary application has been as a building block for complex molecules, including the widely used antidepressant Citalopram, there is a growing interest in the intrinsic biological activities of the phthalide scaffold and its derivatives.[1][2][3][4][5] Phthalides, a class of compounds characterized by a fused γ-lactone and benzene ring system, are prevalent in medicinal plants and fungi and are known to exhibit a wide range of pharmacological effects, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties.[6][7] This guide provides a comprehensive overview of the known biological activities of 5-cyanophthalide and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant molecular pathways.

Anticancer and Cytotoxic Activity

The phthalide skeleton is a recognized scaffold in the development of anticancer agents.[6] While extensive data on 5-cyanophthalide itself is limited, preliminary findings suggest it possesses cytotoxic potential. The evaluation of phthalide derivatives continues to be an active area of research, revealing promising candidates for further development.

Quantitative Cytotoxicity Data

Quantitative data for the cytotoxic activity of 5-cyanophthalide is sparse in publicly accessible literature. However, one report indicates a potent inhibitory effect against a specific prostate cancer cell line. Data for other phthalide derivatives are included for comparative purposes.

| Compound | Cell Line | Activity Type | Value (µM) |

| 5-Cyanophthalide | PC-3 (Prostate Carcinoma) | IC₅₀ | 1.86 ± 0.27 [1] |

| Riligustilide | HCT-8 (Colon Carcinoma) | IC₅₀ | 6.79[8] |

| Riligustilide | HepG2 (Liver Carcinoma) | IC₅₀ | 7.92[8] |

| Riligustilide | A549 (Lung Carcinoma) | IC₅₀ | 13.82[8] |

| Tokinolide A | HCT-8 (Colon Carcinoma) | IC₅₀ | 27.79[8] |

| Tokinolide A | HepG2 (Liver Carcinoma) | IC₅₀ | 30.12[8] |

| Tokinolide A | A549 (Lung Carcinoma) | IC₅₀ | 34.34[8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The following is a generalized protocol for determining the cytotoxic activity of a compound like 5-cyanophthalide against an adherent cancer cell line, such as PC-3, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]

-

Cell Culture: PC-3 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of 5-cyanophthalide is prepared in DMSO. Serial dilutions are made in the complete cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity.

Enzyme Inhibition

The biological activity of phthalides and their derivatives can often be attributed to their interaction with specific enzymes. A study on isophthalic acid derivatives, which share structural similarities with phthalides, has shown that these compounds can act as enzyme inhibitors.

Glutamate Dehydrogenase (GDH) Inhibition

A study demonstrated that 5-cyano-isophthalic acid is a competitive inhibitor of bovine liver glutamate dehydrogenase (GDH) with respect to the substrate L-glutamate.[1][11] GDH is a mitochondrial enzyme that plays a crucial role in linking amino acid and carbohydrate metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[12][13] While a specific inhibition constant (Ki) for 5-cyanophthalide was not reported, the activity of the related isophthalic acid derivative suggests a potential interaction with this enzyme.

Experimental Protocol: Glutamate Dehydrogenase (GDH) Activity Assay

The following is a generalized protocol for a colorimetric assay to measure GDH activity, which can be adapted to screen for inhibitors like 5-cyanophthalide. The assay measures the production of NADH, a product of the GDH-catalyzed reaction.[2][7][14]

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.6-9.0).

-

Substrate Solution: Prepare a solution of L-glutamate in the assay buffer.

-

Cofactor Solution: Prepare a solution of NAD⁺ in the assay buffer.

-

Developer Solution: Prepare a solution containing a tetrazolium salt (e.g., MTT) and a diaphorase.

-

Inhibitor Solution: Prepare stock solutions of 5-cyanophthalide at various concentrations in a suitable solvent (e.g., DMSO), with subsequent dilutions in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a defined volume of the sample containing GDH (e.g., purified enzyme or tissue lysate) to each well.

-

For inhibitor screening, pre-incubate the enzyme with various concentrations of 5-cyanophthalide for a short period.

-

Initiate the reaction by adding a master mix containing the assay buffer, glutamate, NAD⁺, and the developer solution.

-

Include controls: a blank (no enzyme), a positive control (enzyme without inhibitor), and vehicle controls (enzyme with DMSO).

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the increase in absorbance at 450 nm (for some tetrazolium salts) or 570 nm (for MTT) over time using a microplate reader. The rate of color formation is proportional to the GDH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value. For determining the mechanism of inhibition (e.g., competitive), kinetic studies with varying substrate concentrations would be required to calculate the Ki value.

-

Neuroprotective Activity

While direct studies on the neuroprotective effects of 5-cyanophthalide are not widely available, the phthalide class of compounds is well-regarded for its potential in this area. The most studied derivative, dl-3-n-butylphthalide (NBP), is approved for the treatment of ischemic stroke and exhibits neuroprotective effects through multiple mechanisms.[7] These include anti-inflammatory, antioxidant, and anti-apoptotic actions.[8]

Potential Mechanisms of Neuroprotection

Based on studies of related phthalide derivatives, potential neuroprotective mechanisms for 5-cyanophthalide could involve:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) and nuclear factor-κB (NF-κB) pathways, reducing the production of inflammatory mediators in the brain.[6][8]

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant systems, thereby protecting neurons from oxidative stress-induced damage.

-

Anti-apoptotic Effects: Modulation of apoptosis-regulating proteins (e.g., Bcl-2 family proteins) and inhibition of caspase cascades to prevent neuronal cell death.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

A common in vitro model to assess neuroprotection involves inducing cell death in a neuronal cell line (e.g., SH-SY5Y) with an excitotoxin like glutamate.[8]

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1 × 10⁴ cells/well) and allow them to attach for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of 5-cyanophthalide (or its derivatives) for a period of 1 to 24 hours before inducing damage.

-

Induction of Damage: Expose the cells to a toxic concentration of glutamate (e.g., 20 mM) for 24-48 hours. Include control wells (untreated cells) and model wells (glutamate treatment only).

-

Viability Assessment: Measure cell viability using the MTT assay, as described in the cytotoxicity protocol (Section 1.2).

-

Data Analysis: Calculate the percentage of cell survival (neuroprotection) for each compound concentration relative to the glutamate-only treated cells.

Visualization: Signaling Pathway for Phthalide Derivative-Mediated Neuroprotection

The following diagram illustrates the signaling pathway implicated in the neuroprotective action of the phthalide derivative CD21, which involves the clearance of damage-associated molecular patterns (DAMPs) and inhibition of inflammatory signaling.[6]

Conclusion

5-Cyanophthalide is a molecule of significant interest, not only as a synthetic intermediate but also for its potential inherent biological activities. While quantitative data remains limited, preliminary evidence points towards cytotoxic effects against cancer cells and possible interactions with metabolic enzymes like glutamate dehydrogenase. The broader family of phthalide derivatives demonstrates a rich pharmacology, particularly in the area of neuroprotection, providing a strong rationale for the further investigation of 5-cyanophthalide and its novel derivatives. Future research should focus on comprehensive screening against diverse cancer cell lines, elucidation of specific molecular targets and signaling pathways, and in vivo studies to validate the therapeutic potential of this promising chemical scaffold.

References

- 1. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 4. cionpharma.com [cionpharma.com]

- 5. Synthesis and biological evaluation of novel 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2005111010A1 - An improved process for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Therapeutic Landscape of 5-Cyanophthalide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: 5-Cyanophthalide, a versatile heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of prominent antidepressants such as citalopram and escitalopram, emerging research is beginning to illuminate the therapeutic potential of its derivatives in a broader range of applications, including oncology, neuroprotection, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the current understanding of 5-cyanophthalide derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Anti-inflammatory and Neuroprotective Potential of Phthalide Scaffolds

While specific data on the therapeutic applications of 5-cyanophthalide derivatives remains nascent, studies on the broader class of phthalides provide a strong rationale for their investigation. Research has demonstrated that the phthalide core can be functionalized to yield compounds with significant biological activity.

Anti-inflammatory Activity of Phthalide Derivatives

A study on novel phthalide derivatives identified 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o ) as a potent anti-inflammatory agent. This compound exhibited a significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[1]

Table 1: Anti-inflammatory Activity of Phthalide Derivative 9o [1]

| Compound | Target | Assay | IC50 (µM) |

| 9o | Nitric Oxide Production | LPS-induced in RAW 264.7 cells | 0.76 |

The anti-inflammatory mechanism of compound 9o was found to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and the blockage of the Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways.[1]

Neuroprotective Effects of Phthalide Derivatives

The neuroprotective potential of phthalide derivatives has also been investigated. One study focused on a derivative named CD21, which demonstrated significant neuroprotective effects in a rat model of transient middle cerebral artery occlusion. The mechanism of action was linked to the resolution of neuroinflammation through the Macrophage scavenger receptor 1 (MSR1) and Toll-like receptor 4 (TLR4) signaling pathways.[2]

Another phthalide derivative, butylphthalide, has been shown to exert neuroprotective effects by inhibiting the TLR4/NF-κB pathway through the upregulation of miR-21.[3] This modulation was associated with the inhibition of neuronal apoptosis and a reduction in reactive oxygen species (ROS) production.

Anticancer Potential: An Area for Future Exploration

While the antitumor potential of 5-cyanophthalide itself has been noted, there is a significant gap in the literature regarding the cytotoxic activities of its derivatives against cancer cell lines. Generic cytotoxicity assays, such as the MTT assay, provide a standard method for initial screening of novel compounds.

Experimental Protocols

MTT Assay for Cytotoxicity Screening:

This protocol outlines a general procedure for evaluating the cytotoxic effects of 5-cyanophthalide derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

5-cyanophthalide derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-cyanophthalide derivatives. Include a vehicle control (solvent alone) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The therapeutic potential of 5-cyanophthalide derivatives extends beyond their established role in antidepressant synthesis. The broader phthalide class demonstrates promising anti-inflammatory and neuroprotective activities, suggesting that targeted derivatization of the 5-cyanophthalide scaffold could yield novel drug candidates for a variety of diseases. Significant research is required to synthesize and screen libraries of these derivatives to identify lead compounds with potent and selective anticancer, anti-inflammatory, and neuroprotective properties. Elucidation of their specific mechanisms of action and signaling pathways will be crucial for their future development as therapeutic agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds.

References

The Pivotal Role of 5-Cyanophthalide in Modern Citalopram Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delineates the critical function of 5-cyanophthalide as a key starting material in the synthesis of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). We will explore the primary synthetic routes originating from this intermediate, presenting detailed experimental protocols, quantitative data, and process visualizations to provide a comprehensive resource for professionals in the field of medicinal and process chemistry. The use of 5-cyanophthalide offers significant advantages over earlier synthetic strategies, particularly those starting from 5-bromophthalide, by streamlining the process and avoiding harsh cyanation conditions in the final steps.

Introduction to Citalopram Synthesis

Citalopram, with the chemical structure 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a bicyclic phthalane derivative used extensively for the treatment of depression.[1] The efficiency and purity of its synthesis are of paramount importance for pharmaceutical manufacturing. While several synthetic pathways have been developed, those utilizing 5-cyanophthalide have become prominent due to their efficiency and adaptability to large-scale production.[2][3] This intermediate strategically incorporates the required cyano group at the 5-position of the phthalide ring from the outset, simplifying the overall synthetic challenge.

Core Synthetic Pathways from 5-Cyanophthalide

The conversion of 5-cyanophthalide to citalopram is primarily achieved through Grignard reactions, which construct the core structure of the final molecule. Two major strategies are prevalent: a sequential, multi-step Grignard addition and a more advanced "one-pot" synthesis.

Sequential Grignard Reaction Pathway

The classical and most direct route involves the sequential addition of two distinct Grignard reagents to the lactone carbonyl of 5-cyanophthalide.[2][4][5]

-

First Grignard Addition: 5-cyanophthalide is first reacted with 4-fluorophenylmagnesium bromide. This opens the lactone ring to form a ketone intermediate, specifically 2-hydroxymethyl-4-cyano-(4'-fluorophenyl) benzophenone.[2][4]

-

Second Grignard Addition: The ketone intermediate then reacts with a second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. This step forms a tertiary alcohol, resulting in the key dihydroxy intermediate.[2][5]

-

Cyclization: The resulting diol is not typically isolated but is subjected to acid-catalyzed cyclization (e.g., using aqueous sulfuric or phosphoric acid) to form the dihydroisobenzofuran ring system of citalopram.[2][6]

This pathway is robust and well-documented, providing a clear, step-wise approach to the target molecule.

Figure 1: Sequential Grignard reaction pathway for citalopram synthesis.

One-Pot Synthesis

To improve commercial viability by reducing processing time, solvent usage, and the need to isolate intermediates, a "one-pot" synthesis has been developed.[2][7][8] This procedure involves conducting the Grignard reactions, reduction, and cyclization in a single vessel without purification of the intermediate stages.[4] This approach is highly efficient and easily adaptable for commercial-scale manufacturing.[2] The process generally comprises subjecting 5-cyanophthalide to a Grignard reaction, followed by reduction, cyclization, and C-alkylation to yield citalopram.[7][8]

Figure 2: Experimental workflow for a one-pot citalopram synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters extracted from patent literature for the synthesis of citalopram from 5-cyanophthalide.

Table 1: Reactant Molar Ratios (Single Grignard Method)

| Reactant | Moles | Molar Ratio (to 5-Cyanophthalide) | Reference |

|---|---|---|---|

| 5-Cyanophthalide | 0.628 | 1.0 | [4] |

| 4-Fluorobromobenzene | 0.876 | 1.39 | [4] |

| Magnesium Turnings | 1.055 | 1.68 | [4] |

| p-Toluene Sulfonic Acid | 0.062 | 0.1 | [4] |

| Sodium Hydride | 0.838 | 1.33 | [4] |

| N,N-Dimethylaminopropyl chloride | 0.754 | 1.2 |[4] |

Table 2: Process Parameters and Yields

| Parameter | Value | Reference |

|---|---|---|

| Grignard Reaction Temperature | -4 to -2°C | [4] |

| Overall Yield (Citalopram Hydrobromide) | 105 g from 100 g 5-cyanophthalide (~52%) | [4] |

| Final Product Purity (HPLC) | > 99% | [4] |

| Solvents | Toluene, Tetrahydrofuran (THF) |[2][4] |

Detailed Experimental Protocols

The following protocols are adapted from publicly available patent literature and represent established methods for the synthesis.

Protocol: One-Pot Citalopram Synthesis via Single Grignard Method[4]

This protocol details a process for preparing citalopram without the isolation of intermediates.

Materials:

-

5-Cyanophthalide (100g, 0.628 moles)

-

4-Fluorobromobenzene (153.33g, 0.876 moles)

-

Magnesium Turnings (25.33g, 1.055 moles)

-

Iodine (catalytic amount, 0.05g)

-

Dry Tetrahydrofuran (THF) (300ml)

-

Dry Toluene (900ml)

-

20% Aqueous Ammonium Chloride solution (100ml)

-

p-Toluene Sulfonic Acid (12g, 0.062 moles)

-

Sodium Hydride (60% dispersion in oil, 33.5g, 0.838 moles)

-

N,N-Dimethylaminopropyl chloride (92g, 0.754 moles)

-

Hydrobromic Acid (48%)

Procedure:

-

Grignard Reagent Preparation: A solution of 4-fluorophenyl magnesium bromide is prepared from 4-fluorobromobenzene (153.33g), magnesium turnings (25.33g), and a crystal of iodine in dry THF (300ml).

-

Grignard Reaction: The prepared Grignard solution is added to a suspension of 5-cyanophthalide (100g) in dry toluene (900ml) while maintaining the temperature between -4°C and -2°C.

-

Quenching: After the reaction is complete, the reaction mass is quenched by adding 20% aqueous ammonium chloride solution (100ml).

-

Cyclization: The organic layer is separated, and p-toluene sulfonic acid (12g) is added. The mixture is heated to reflux, and water is removed azeotropically.

-

C-Alkylation: The reaction mass is cooled to 20-25°C. Sodium hydride (33.5g) is added in lots over 1 hour. The mixture is stirred for 30 minutes, followed by the addition of N,N-dimethylaminopropyl chloride (92g). The temperature is raised to 40-45°C and maintained for 5-6 hours.

-

Work-up and Salt Formation: The reaction is quenched with methanol followed by water. The organic layer is separated and washed. Citalopram base is extracted into the aqueous phase with acetic acid, then re-extracted into toluene after basification with sodium hydroxide. The toluene is distilled off, and the resulting oily base is dissolved in acetone. 48% hydrobromic acid is added to precipitate citalopram hydrobromide.

-

Purification: The crude product is filtered, washed, and recrystallized from a suitable solvent mixture (e.g., methanol and isopropyl alcohol) to yield a final product with >99% purity as determined by HPLC.

Conclusion

5-Cyanophthalide stands out as a highly effective and strategic intermediate in the synthesis of citalopram. Its use allows for the direct incorporation of the essential nitrile functional group, thereby circumventing the challenges associated with late-stage cyanation reactions required in routes starting from 5-bromophthalide. The development of one-pot procedures starting from 5-cyanophthalide has further enhanced the industrial-scale production of citalopram, offering an atom-economical, efficient, and commercially viable manufacturing process. This guide provides the foundational technical details necessary for researchers and developers to understand and implement these modern synthetic strategies.

References

- 1. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]

- 3. allindianpatents.com [allindianpatents.com]

- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6812355B2 - Process for the manufacture of citalopram hydrobromide from 5-bromophthalide - Google Patents [patents.google.com]

- 7. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP1723133A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, also widely known as 5-cyanophthalide, is a synthetic bicyclic organic compound of significant interest in medicinal and organic chemistry. With the molecular formula C₉H₅NO₂ and a molecular weight of 159.14 g/mol , this compound serves as a critical synthetic intermediate, most notably as a precursor in the synthesis of the widely prescribed antidepressant, Citalopram.[1] Its unique structure, featuring both an electron-withdrawing nitrile group and a lactone carbonyl, makes it a versatile scaffold for further chemical modification and the development of novel bioactive molecules.[1]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, with a focus on detailed experimental protocols and quantitative data.

Discovery and History

The first documented synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile was reported by Levy and Stephen in the Journal of the Chemical Society in 1931. Their approach involved the conversion of 5-aminophthalide to 5-cyanophthalide via a diazotization reaction followed by a Sandmeyer reaction using copper(I) cyanide. This classic transformation laid the groundwork for the availability of this important intermediate.

In the following decades, with the discovery and development of the antidepressant citalopram, for which 5-cyanophthalide is a key building block, more efficient and scalable synthetic methods were developed.[1] These modern routes, primarily starting from 5-carboxyphthalide, have been extensively described in the patent literature and offer significant improvements in yield and purity over the original method. These advancements have been crucial in the pharmaceutical industry for the large-scale production of citalopram and its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89877-62-3 | [1] |

| Molecular Formula | C₉H₅NO₂ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 199-204 °C | |

| IUPAC Name | 3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile | |

| Synonyms | 5-Cyanophthalide, 6-Cyanophthalide, 3-Oxo-1H-2-benzofuran-5-carbonitrile | [1] |

Experimental Protocols

Classic Synthesis: Diazotization of 5-Aminophthalide (Based on Levy and Stephen, 1931)

This method involves the conversion of 5-aminophthalide to the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction with copper(I) cyanide.

Step 1: Diazotization of 5-Aminophthalide

-

Dissolve 5-aminophthalide in a suitable acidic solution (e.g., dilute hydrochloric or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution of 5-aminophthalide, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure the completion of the reaction.

-